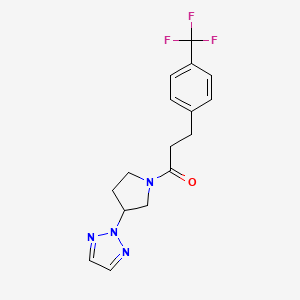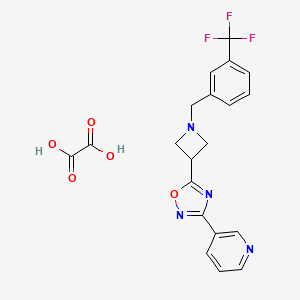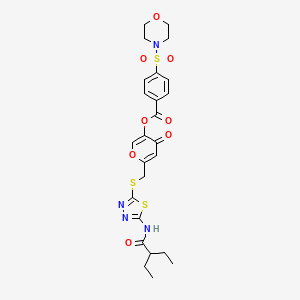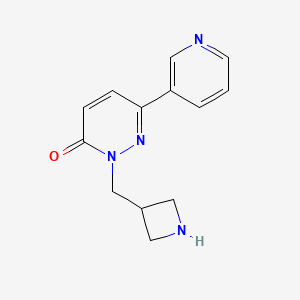
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C16H17F3N4O and its molecular weight is 338.334. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Catalysis
- The synthesis of biologically important structures like 1,2,4-triazolo[1,5-a]pyridines has been facilitated by metal-free oxidative N-N bond formation strategies. Such methods highlight the utility of triazole derivatives in constructing complex heterocyclic compounds efficiently, which is critical for developing pharmaceuticals and agrochemicals (Zheng et al., 2014).
- Palladium complexes with 2-pyridyl-1,2,3-triazole ligands have shown promising activity as catalysts in the Suzuki-Miyaura reaction. This application is significant for cross-coupling reactions, which are pivotal in creating complex organic molecules (Amadio et al., 2012).
Materials Science and Luminescence
- The study of molecular packing and intermolecular interactions in polymorphs of related compounds has implications for understanding and manipulating the solid-state properties of organic materials, which is vital for developing new electronic and photonic devices (Percino et al., 2014).
- Inverse and regular "click" complexes of 2-pyridyl-1,2,3-triazole ligands with metals like palladium, platinum, rhenium, and ruthenium have been synthesized and characterized. Their diverse chemical and physical properties offer insights into the design of photofunctional materials (Lo et al., 2015).
Structural and Computational Studies
- The crystal structures of derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine have been examined to identify trends in intermolecular contact patterns and packing arrangements. Such studies are crucial for predicting and designing the crystallization behavior of organic compounds, with implications for materials science and pharmaceutical development (Tawfiq et al., 2014).
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . The exact target can vary depending on the specific derivative and its functional groups.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The specific interaction with its targets and the resulting changes would depend on the exact nature of the target and the specific derivative.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer effects . These effects are likely mediated through interactions with various biochemical pathways, but the specifics would depend on the exact derivative and its targets.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics . The specific ADME properties would depend on the exact derivative and its physicochemical properties.
Result of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . The specific effects would depend on the exact derivative, its targets, and the type of cells involved.
特性
IUPAC Name |
1-[3-(triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-4-1-12(2-5-13)3-6-15(24)22-10-7-14(11-22)23-20-8-9-21-23/h1-2,4-5,8-9,14H,3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOGHELATXFZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)
![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2931898.png)


![N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2931904.png)

![N-cyclopropyl-6-{[4-({[4-(propionylamino)phenyl]sulfonyl}amino)phenyl]thio}nicotinamide](/img/structure/B2931907.png)


![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2931911.png)